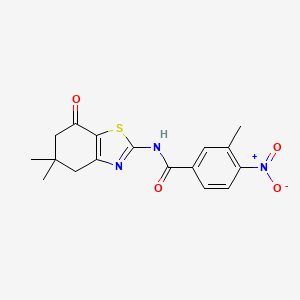

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-6-10(4-5-12(9)20(23)24)15(22)19-16-18-11-7-17(2,3)8-13(21)14(11)25-16/h4-6H,7-8H2,1-3H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVPFHMBRCZGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361699 | |

| Record name | N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606922-93-4 | |

| Record name | N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth overview of its biological properties, synthesis pathways, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H19N3O3S

- Molecular Weight : 393.5 g/mol

- IUPAC Name : N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

- CAS Number : 946386-56-7

These properties suggest a complex structure that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Specifically, compounds similar to N-(5,5-dimethyl-7-oxo...) have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The inhibitory concentrations of these compounds were compared with standard reference drugs, demonstrating better inhibition potency in some derivatives .

Anticancer Properties

Benzothiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can act as alkylating agents on DNA, which may suppress tumor growth. For instance, the compound's structural analogs have been noted for their effectiveness against non-small-cell lung carcinoma (NSCLC) and other resistant cancer types .

The mechanism by which N-(5,5-dimethyl-7-oxo...) exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cytotoxic effects in cancer cells.

- Bioavailability and Selectivity : Studies on pharmacokinetics reveal that certain derivatives possess high bioavailability and selectivity towards target proteins involved in disease processes .

Case Studies and Experimental Data

Several studies have examined the biological activity of benzothiazole derivatives:

Synthesis Pathways

The synthesis of N-(5,5-dimethyl-7-oxo...) involves several methods:

- Diazo-Coupling : A common method used for synthesizing benzothiazole derivatives.

- Knoevenagel Condensation : This technique helps in forming carbon-carbon bonds crucial for the compound's structure.

- Microwave Irradiation : This modern method enhances reaction rates and yields for synthesizing complex compounds efficiently.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Nitro (target compound) and fluorine substituents () enhance electrophilicity, improving interactions with bacterial enzymes.

Hydrophobic Substituents : Chlorophenyl and bromophenyl groups () increase membrane permeability but may reduce aqueous solubility.

Sulfonamide vs. Sulfanyl : Sulfonamide derivatives () exhibit stronger hydrogen-bonding capacity, favoring anti-inflammatory activity, while sulfanyl groups () improve redox stability.

Antimicrobial Activity

Cytotoxicity

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.